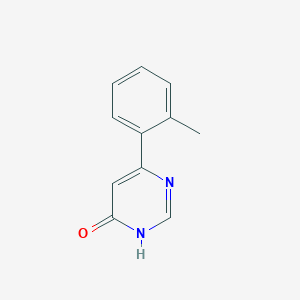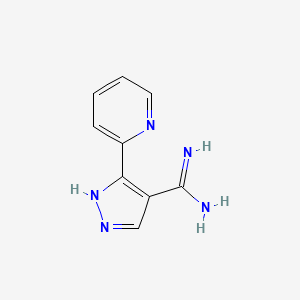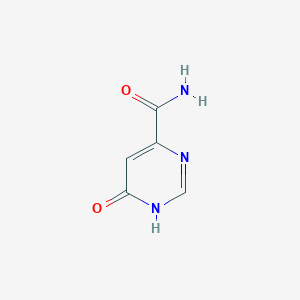
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
説明
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
A structurally similar compound, n’-(6-aminopyridin-3-yl)-n-(2-cyclopentylethyl)-4-methyl-benzene-1,3-dicarboxamide, is known to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, vascular development, vascular permeability, and embryonic hematopoiesis .
Mode of Action
If it shares a similar mechanism with the aforementioned compound, it may interact with its target, VEGFR2, leading to changes in the receptor’s activity and downstream signaling pathways .
Biochemical Pathways
Vegfr2, a potential target, is involved in several pathways including angiogenesis, endothelial cell differentiation, and the vascular endothelial growth factor signaling pathway .
Result of Action
If it acts similarly to the structurally related compound, it may influence angiogenesis and vascular development through its interaction with VEGFR2 .
生化学分析
Biochemical Properties
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme sphingosine kinase 1 (SphK1), which is involved in the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This interaction influences the balance of sphingolipids within the cell, affecting cell growth, proliferation, and apoptosis . Additionally, this compound has been shown to interact with vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and vascular development .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with SphK1 leads to altered levels of S1P, which in turn affects the Akt/mTOR and MAPK pathways, crucial for cell survival and proliferation . Furthermore, this compound impacts gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to SphK1, inhibiting its activity and reducing the production of S1P . This inhibition leads to decreased activation of downstream signaling pathways such as Akt/mTOR and MAPK, resulting in reduced cell proliferation and increased apoptosis. Additionally, this compound interacts with VEGFR2, inhibiting its kinase activity and thereby affecting angiogenesis and vascular permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can lead to sustained inhibition of SphK1 activity, resulting in prolonged effects on cell proliferation and apoptosis . In vivo studies have demonstrated that the compound maintains its activity over extended periods, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SphK1 activity and reduces cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell . The compound’s interaction with SphK1 also influences the sphingolipid metabolic pathway, altering the balance of sphingosine and S1P .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its localization within these tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with SphK1 and other cytoplasmic proteins . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The presence of specific targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy .
特性
IUPAC Name |
4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSOKPNHHVNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)



![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)


